molecular formula C8H6BF5 B14254379 Dimethyl(pentafluorophenyl)borane CAS No. 363596-54-7

Dimethyl(pentafluorophenyl)borane

Katalognummer: B14254379
CAS-Nummer: 363596-54-7
Molekulargewicht: 207.94 g/mol
InChI-Schlüssel: VRSNJAGLQCSOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(pentafluorophenyl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a pentafluorophenyl group and two methyl groups. This compound is known for its strong Lewis acid properties, making it a valuable reagent in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(pentafluorophenyl)borane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with dimethylborane. The reaction typically occurs in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to remove any impurities. The final product is then packaged and stored under inert conditions to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(pentafluorophenyl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrosilanes, alkoxysilanes, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce reduced organic molecules, while in hydride transfer reactions, it can form siloxane polymers .

Wirkmechanismus

The mechanism of action of dimethyl(pentafluorophenyl)borane is primarily based on its strong Lewis acid properties. The compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In hydride transfer reactions, for example, the borane activates the hydrosilane, enabling the transfer of a hydride ion to the substrate . This mechanism is crucial for the formation of siloxane bonds and other key reactions in organic synthesis .

Eigenschaften

CAS-Nummer

363596-54-7

Molekularformel

C8H6BF5

Molekulargewicht

207.94 g/mol

IUPAC-Name

dimethyl-(2,3,4,5,6-pentafluorophenyl)borane

InChI

InChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3

InChI-Schlüssel

VRSNJAGLQCSOSU-UHFFFAOYSA-N

Kanonische SMILES

B(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.